Luteoforol Luteoforol Luteoforol belongs to the class of organic compounds known as flavan-4-ols. These are flavans that bear and hydroxyl group at position 4 (B ring), but not at the 3-position. Thus, luteoforol is considered to be a flavonoid lipid molecule. Luteoforol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, luteoforol is primarily located in the cytoplasm. Outside of the human body, luteoforol can be found in cereals and cereal products, corn, and fats and oils. This makes luteoforol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 13392-26-2
VCID: VC20957968
InChI: InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2
SMILES: C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O
Molecular Formula: C15H14O6
Molecular Weight: 290.27 g/mol

Luteoforol

CAS No.: 13392-26-2

Cat. No.: VC20957968

Molecular Formula: C15H14O6

Molecular Weight: 290.27 g/mol

* For research use only. Not for human or veterinary use.

Luteoforol - 13392-26-2

Specification

Description Luteoforol belongs to the class of organic compounds known as flavan-4-ols. These are flavans that bear and hydroxyl group at position 4 (B ring), but not at the 3-position. Thus, luteoforol is considered to be a flavonoid lipid molecule. Luteoforol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, luteoforol is primarily located in the cytoplasm. Outside of the human body, luteoforol can be found in cereals and cereal products, corn, and fats and oils. This makes luteoforol a potential biomarker for the consumption of these food products.
CAS No. 13392-26-2
Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol
Standard InChI InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2
Standard InChI Key PFTAWBLQPZVEMU-UHFFFAOYSA-N
SMILES C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O
Canonical SMILES C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O

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